NoName
Übersicht
Beschreibung
NoName is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been shown to have a unique mechanism of action that makes it an ideal tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
Geometric Deep Learning
Research in geometric deep learning explores non-Euclidean data structures in various fields like social and sensor networks, brain imaging, genetics, and computer graphics. This approach utilizes deep neural networks, mainly successful in Euclidean data, for complex and large-scale geometric data, with applications across multiple scientific domains (Bronstein et al., 2016).
NONO Protein in Human Genetics
A study focused on the NONO protein, significant in nuclear gene regulation, revealed challenges in working with NONO homodimers due to sample aggregation. The study's findings on stabilizing NONO for structural determination have implications for understanding genetic regulatory processes (Knott et al., 2016).
Linkage of Science Research and Technology Development
Research in genetic engineering highlighted the significant impact of scientific research on technology development. Non-patent citation analysis showed that public sector research heavily influences genetic engineering technology development (Lo, 2009).
NONO in Biomedical Research
NONO, a non-POU-domain-containing octamer-binding protein, is linked to the Drosophila nonAdiss protein. Research on NonO's unique DNA and RNA binding properties provides insights into molecular biology and genetics, with potential implications in understanding genetic disorders (Yang et al., 1993).
Noni Plant in Therapeutics
Morinda citrifolia (Noni) is studied for its therapeutic effects, including antibacterial, antiviral, antifungal, and anti-inflammatory properties. Research reviews have explored Noni's nutritional and medicinal value, underlining its significance in traditional and modern medicine (Wang et al., 2002).
NONO Gene in Pluripotent Stem Cell Research
A study on NONO knockout in human induced pluripotent stem cells (iPSCs) offers insights into the gene's role in intellectual disability and heart defects. The NONO-KO iPSC line serves as a platform for studying noncompaction cardiomyopathy and neurocyte dysfunction related to NONO mutations (Yi et al., 2020).
Eigenschaften
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-15(2)10-13(11-16(3,4)17(15)19)20-14(18)12-8-6-5-7-9-12/h5-9,13,19H,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFYZAIGLPMIOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OC(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
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